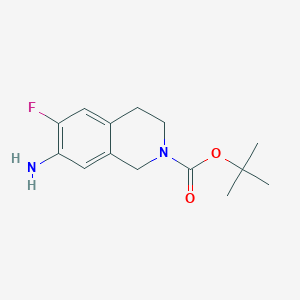

tert-Butyl 7-amino-6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

tert-Butyl 7-amino-6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a fluorinated and aminated tetrahydroisoquinoline derivative. The tert-butyl carbamate group at the 2-position provides steric protection and enhances solubility, while the 7-amino and 6-fluoro substituents likely influence electronic properties and biological activity. Such compounds are critical intermediates in pharmaceutical synthesis, particularly for kinase inhibitors or opioid receptor modulators .

Properties

Molecular Formula |

C14H19FN2O2 |

|---|---|

Molecular Weight |

266.31 g/mol |

IUPAC Name |

tert-butyl 7-amino-6-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate |

InChI |

InChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-5-4-9-6-11(15)12(16)7-10(9)8-17/h6-7H,4-5,8,16H2,1-3H3 |

InChI Key |

USPFOFZECUFFCS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-amino-6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor, such as a 1,2-diamine, with a diketone under acidic conditions. The resulting intermediate is then subjected to further functional group modifications to introduce the tert-butyl, amino, and fluorine groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl 7-amino-6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Formation of reduced derivatives.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Isoquinolines, including tert-Butyl 7-amino-6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate, are studied for their biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism by which tert-Butyl 7-amino-6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The amino group can act as a nucleophile, while the fluorine atom can influence the electronic properties of the molecule, affecting its binding affinity to biological targets. The exact mechanism may vary depending on the specific application and biological system under study.

Comparison with Similar Compounds

Structural Variations and Key Substituents

The table below compares the target compound with analogs differing in substituent type, position, and functional groups:

*Inferred formula based on structural analogs.

Q & A

Q. Optimization Strategies :

- Microwave Heating : Reduces reaction time and side reactions (e.g., 100°C for 1 hour vs. 24 hours conventional heating) .

- Catalyst Screening : Pd(OAc)/Xantphos systems improve regioselectivity for fluorine introduction .

How can computational modeling predict interactions with biological targets?

Advanced Research Question

Workflow :

Docking Studies : Use AutoDock Vina to model binding to BRD9 bromodomains. The amino group forms H-bonds with Asp144/Asn100, while fluorine enhances hydrophobic contacts .

MD Simulations : Simulate binding stability in explicit solvent (e.g., TIP3P water) for 100 ns to assess conformational flexibility .

QSAR Models : Train models on analog datasets to predict IC values based on substituent descriptors (e.g., molar refractivity) .

Validation : Cross-check predictions with SPR (surface plasmon resonance) binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.